molecular formula C16H16N2O2 B057237 9-(2-Carboxy-2-cyanovinyl)julolidine CAS No. 142978-18-5

9-(2-Carboxy-2-cyanovinyl)julolidine

Cat. No. B057237
M. Wt: 268.31 g/mol
InChI Key: JXENNHTVELFRHV-NTEUORMPSA-N
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Description

Synthesis Analysis

Research on derivatives of 9-(2-carboxy-2-cyanovinyl)julolidine, such as the synthesis of novel 6-cyano-9-(aryl)-9H-purine derivatives via formamidine intermediates, demonstrates the compound's versatility in synthetic chemistry. These derivatives were synthesized through a multi-step process starting with diaminomaleonitrile, indicating a complex synthetic pathway that yields various structurally related compounds (Milad, Yahyazadeh, & Navabeh, 2012).

Molecular Structure Analysis

The molecular structure of solvated 9-(2-carboxy-2-cyanovinyl)julolidine has been elucidated through crystallography, revealing an essentially planar –CH=(CN)–CO2H substituent that is almost coplanar with the benzene ring. This structural insight is crucial for understanding the molecule's interactions and fluorescence properties (Yennawar, He, Rumble, & Maroncelli, 2012).

Chemical Reactions and Properties

9-(2-Carboxy-2-cyanovinyl)julolidine participates in various chemical reactions, including binding to proteins like bovine brain calmodulin, which significantly affects its fluorescence properties. This interaction is sensitive to calcium ions, showcasing the compound's potential as a biochemical sensor (Iio, Itakura, Takahashi, & Sawada, 1991).

Physical Properties Analysis

The physical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, such as its solvatochromic behavior in various solvents, have been characterized to understand its potential in applications like supercritical fluid technology. Its fluorescence behavior under different conditions highlights the molecule's sensitivity to environmental changes, making it a valuable tool for probing physical properties at the molecular level (Lemert & Desimone, 1991).

Chemical Properties Analysis

The chemical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, particularly its interaction with various substrates and its role in fluorescence-based sensing, are critical for its application in scientific research. Its ability to bind and report on the conformational changes of proteins through fluorescence intensity changes demonstrates its utility as a chemical probe (Iio et al., 1991).

Scientific Research Applications

“9-(2-Carboxy-2-cyanovinyl)julolidine”, also known as CCVJ, is a type of fluorescent molecular rotor . It has found diverse applications in various fields . Here are some of the applications:

  • Sensing and Diagnosis

    • Field : Biological Research
    • Application : CCVJ serves as fluorescent turn-on probes, showcasing their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
    • Method : Fluorescence-based microscopy techniques are commonly employed to monitor important factors such as viscosity, polarity, pH, temperature, and hypoxia in microenvironments .
    • Results : The use of CCVJ has dramatically increased the employment of fluorescence-based methods in sensing microenvironments .
  • Polymerization

    • Field : Material Science
    • Application : CCVJ has been used for monitoring polymerization processes .
  • Metal Ion Detection

    • Field : Chemistry
    • Application : CCVJ has been used in metal ion detection .
  • Protein and Nucleic Acid Detection

    • Field : Biochemistry
    • Application : CCVJ has been used in the detection of proteins and nucleic acids .
  • Cell Membrane Viscosity Measurement

    • Field : Cell Biology
    • Application : CCVJ is commonly used for measuring viscosity in cell membranes of liposomes .
  • Tubulin Remodeling Monitoring

    • Field : Molecular Biology
    • Application : CCVJ has been used for monitoring tubulin remodeling .
  • Self-Assembly and Aggregation

    • Field : Material Science
    • Application : CCVJ has been used in the study of self-assembly and aggregation .
  • Detection of Proteins and Nucleic Acids

    • Field : Biochemistry
    • Application : CCVJ can be used to bind to IgG and Fab, and preparing antibodies .

properties

IUPAC Name

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENNHTVELFRHV-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Carboxy-2-cyanovinyl)julolidine

CAS RN

142978-18-5
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
배은혜 - 2010 - dspace.ewha.ac.kr
In chapter I, the twisting motion of trans-4-[4-(dimethylamino)-styryl]-1-methylpyridinium iodide (4-DASPI) in the excited state was investigated in solutions and various polymers in order …
Number of citations: 0 dspace.ewha.ac.kr
T Iwaki, C Torigoe, M Noji, M Nakanishi - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS 9-(Dicyanovinyl) julolidine (DCVJ) was prepared from julolidine by a previously reported method (Ruder et al., 1977). 9-(2-Carboxy-2-cyanovinyl) …
Number of citations: 95 pubs.acs.org
C Rumble, K Rich, G He… - The Journal of Physical …, 2012 - ACS Publications
The photochemistry of the rotor probe 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) was studied to elucidate a curious effect of fluid flow previously reported. The apparent sensitivity to …
Number of citations: 50 pubs.acs.org
RA Kalel - Chemical Papers, 2023 - Springer
Volatile organic compounds (VOCs) have adverse effects on animal health and the environment. Terrestrial life and animal health can be balanced by inhibiting environmental …
Number of citations: 1 link.springer.com
H Yennawar, G He, C Rumble… - … Section E: Structure …, 2012 - scripts.iucr.org
In dimethyl sulfoxide solvated 9-(2-carboxy-2-cyanovinyl)julolidine, C16H16N2O2·C2H6OS, the essentially planar –CH=(CN)–CO2H substituent (rms deviation = 0.014 Å) is almost …
Number of citations: 3 scripts.iucr.org
SK Dishari, MA Hickner - ACS Macro Letters, 2012 - ACS Publications
Fluorescence of 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) was measured to probe the local motion within 70–600 nm thick Nafion films at controlled levels of hydration. Thinner films …
Number of citations: 89 pubs.acs.org
WL Goh, MY Lee, TL Joseph, ST Quah… - Journal of the …, 2014 - ACS Publications
We demonstrate the use of fluorescent molecular rotors as probes for detecting biomolecular interactions, specifically peptide–protein interactions. Molecular rotors undergo twisted …
Number of citations: 105 pubs.acs.org
G Arrabito, F Cavaleri, A Porchetta, F Ricci… - Atti del XXVI Congresso …, 2017 - iris.unipa.it
Molecular confinement is known to lead to acceleration of molecular dynamics along with surface interaction. Nature employs confinement in molecularly crowded, heterogeneous and, …
Number of citations: 0 iris.unipa.it
T Mori, H Komatsu, N Sakamoto, K Suzuki… - Physical Chemistry …, 2018 - pubs.rsc.org
Intramolecular rotation of molecules contained in a two-dimensional monolayer or a three-dimensional collapsed film at an air–water interface was investigated by in situ fluorescence …
Number of citations: 39 pubs.rsc.org
MA Haidekker, TP Brady, SH Chalian, W Akers… - Bioorganic …, 2004 - Elsevier
Recent research shows high potential for some pN,N-dialkylaminobenzylidenecyanoacetates, part of a group known as fluorescent molecular rotors, to serve as fluorescent, non-…
Number of citations: 64 www.sciencedirect.com

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